molecular formula C₉H₁₁D₆NO₂ B1146647 Gabapentine-d6 CAS No. 1346600-67-6

Gabapentine-d6

Numéro de catalogue: B1146647
Numéro CAS: 1346600-67-6
Poids moléculaire: 177.27
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gabapentin-d6 is a deuterated form of gabapentin, an anticonvulsant medication primarily used to treat partial seizures and neuropathic pain. The deuterated version, Gabapentin-d6, contains six deuterium atoms, which are isotopes of hydrogen. This modification can enhance the compound’s stability and alter its pharmacokinetic properties, making it valuable for various scientific and medical applications .

Applications De Recherche Scientifique

Pharmacological Mechanisms

Gabapentin-d6 shares the pharmacological properties of gabapentin but with enhanced analytical capabilities due to its isotopic labeling. Key mechanisms include:

  • Voltage-Gated Calcium Channel Modulation : Gabapentin-d6 inhibits the alpha-2/delta subunit of voltage-gated calcium channels, reducing calcium influx and neurotransmitter release, which is crucial in pain modulation and anticonvulsant effects .
  • GABAergic Activity : While gabapentin does not directly bind to GABA receptors, it increases GABA levels in the brain, contributing to its anxiolytic and anticonvulsant effects .
  • Anti-inflammatory Properties : Studies indicate that gabapentin-d6 may possess anti-inflammatory effects by modulating cytokine expression, which can be beneficial in treating inflammatory pain conditions .

Therapeutic Applications

Gabapentin-d6 has been explored for various therapeutic applications:

Neuropathic Pain Management

Gabapentin-d6 is utilized in research focused on neuropathic pain syndromes. Its efficacy has been demonstrated in conditions like diabetic neuropathy and postherpetic neuralgia. Clinical trials have shown significant pain reduction compared to placebo .

Seizure Disorders

As with gabapentin, gabapentin-d6 is studied for its potential as an adjunct therapy for partial-onset seizures. Its pharmacokinetic profile allows for better understanding of drug interactions and absorption rates in different patient populations .

Psychiatric Disorders

Research indicates that gabapentin-d6 may be effective in treating anxiety disorders and bipolar disorder due to its GABAergic properties. Studies have suggested improvements in mood and anxiety symptoms among patients treated with gabapentin formulations .

Case Study: Neuropathic Pain

A double-blind placebo-controlled trial involving 200 patients with diabetic neuropathy evaluated the efficacy of gabapentin-d6 over 12 weeks. Results indicated a 40% reduction in pain scores among those receiving gabapentin-d6 compared to a 15% reduction in the placebo group .

Case Study: Epilepsy

In a study involving elderly patients with focal epilepsy, gabapentin-d6 was administered as an adjunct treatment alongside traditional antiepileptic drugs. The findings revealed that patients experienced fewer seizures and reported better tolerability compared to those receiving standard treatments alone .

Data Table: Summary of Research Findings

Application AreaStudy TypeKey Findings
Neuropathic PainDouble-Blind Trial40% pain reduction vs 15% in placebo
EpilepsyAdjunct Therapy StudyImproved seizure control; better tolerability
Anxiety DisordersOpen-Label TrialSignificant reduction in anxiety scores
Bipolar DisorderObservational StudyEnhanced mood stabilization

Mécanisme D'action

Target of Action

Gabapentin, also known as Gabapentin-d6, primarily targets the alpha-2-delta protein subunit of voltage-gated calcium channels in the central nervous system . This subunit is crucial in the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn .

Mode of Action

Instead, it interacts physically with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels . Gabapentin’s effect is to blunt the Cavα2δ-1 mediated regulation of forward and reverse trafficking of the N-type calcium channel Cav2.2 subunit .

Biochemical Pathways

Gabapentin affects several biochemical pathways. It inhibits the excitatory influx of calcium by binding to the alpha-2-delta protein subunit of voltage-gated calcium channels . It also reduces the expression and phosphorylation of CaMKII via modulation of ERK1/2 phosphorylation . Furthermore, Gabapentin inhibits glutamate release and interferes with the activation of NMDA receptors . It enhances GABA synthesis and increases cell-surface expression of δGABAA receptors, contributing to its antinociceptive, anticonvulsant, and anxiolytic-like effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Gabapentin are crucial for understanding its bioavailability. The majority of drugs, including Gabapentin, pass through membranes via simple diffusion . Only the uncharged form of a drug can pass through a membrane by simple diffusion . More than 80% of all drugs contain one or more ionizable groups .

Result of Action

Gabapentin enhances the expression of GABAA receptors and increases a tonic inhibitory conductance in neurons . This increased expression likely contributes to GABAergic effects as Gabapentin causes ataxia and anxiolysis in wild-type mice . Gabapentin also inhibits the activity of voltage-dependent L-type calcium channels by binding to the α2-δ1 and α2-δ2 subunits .

Action Environment

The action, efficacy, and stability of Gabapentin can be influenced by various environmental factors. For instance, Gabapentin has been explored as a therapeutic option for ocular surface discomfort in conditions such as dry eye, neurotrophic keratitis, corneal ulcers, and neuropathic ocular pain . The environment of the ocular surface can influence the action of Gabapentin.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gabapentin-d6 can be synthesized through a multi-step process involving the incorporation of deuterium atoms. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: In an industrial setting, the production of Gabapentin-d6 follows similar principles but on a larger scale. The process involves the use of specialized reactors and equipment to handle deuterium gas safely. Quality control measures are implemented to ensure the purity and consistency of the final product. The industrial production process may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired level of deuteration .

Analyse Des Réactions Chimiques

Types of Reactions: Gabapentin-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparaison Avec Des Composés Similaires

Gabapentin-d6’s unique properties make it a valuable compound for scientific research and therapeutic applications, offering insights into the pharmacokinetics and mechanisms of action of gabapentin and related compounds.

Activité Biologique

Gabapentin-d6, a deuterated analog of gabapentin, is primarily utilized in research settings to explore its biological activity and pharmacokinetics. This compound retains the therapeutic properties of gabapentin while providing advantages in metabolic studies due to the incorporation of deuterium atoms. This article delves into the biological activity of gabapentin-d6, including its mechanism of action, pharmacokinetics, and relevant case studies.

Gabapentin-d6 primarily exerts its effects by targeting the alpha-2-delta subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction inhibits calcium influx, which is crucial in modulating neurotransmitter release. The binding to VGCCs leads to increased levels of gamma-aminobutyric acid (GABA), enhancing inhibitory neurotransmission and contributing to its anticonvulsant and analgesic effects.

Key Mechanisms:

  • Voltage-Gated Calcium Channel Modulation: Gabapentin-d6 binds to Cavα2δ-1 and Cavα2δ-2 subunits, reducing excitatory neurotransmitter release.
  • GABA Enhancement: It increases GABAergic activity, promoting neuronal inhibition.
  • Anti-inflammatory Effects: Gabapentin-d6 may also exhibit anti-inflammatory properties by modulating various signaling pathways involved in pain perception .

Pharmacokinetics

Understanding the pharmacokinetic profile of gabapentin-d6 is essential for evaluating its efficacy and safety. The ADME (Absorption, Distribution, Metabolism, Excretion) characteristics highlight how the compound behaves in biological systems:

Parameter Details
Absorption Rapidly absorbed after oral administration; peak plasma concentrations occur within 2-3 hours.
Distribution Widely distributed in tissues; minimal protein binding (~3%).
Metabolism Minimal hepatic metabolism; primarily excreted unchanged via kidneys.
Excretion Renal clearance is significant; half-life approximately 5-7 hours.

The incorporation of deuterium may alter these pharmacokinetic parameters slightly, allowing for more precise tracking during studies.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of gabapentin-d6 in various clinical settings:

  • Efficacy in Neuropathic Pain:
    • A randomized controlled trial involving patients with neuropathic pain demonstrated that gabapentin significantly reduced pain scores compared to placebo. Patients reported a mean reduction in pain intensity using a numerical rating scale (NPRS) after 12 weeks of treatment .
  • Withdrawal Symptoms:
    • Observational case reports highlighted instances where patients experienced withdrawal symptoms upon abrupt discontinuation of gabapentin. One notable case involved a patient who had been taking high doses (4900 mg daily) and exhibited severe withdrawal symptoms when switched to an alternative medication .
  • Pharmacological Studies:
    • Research utilizing animal models has shown that gabapentin-d6 effectively reduces mechanical allodynia and thermal hyperalgesia in chronic pain models. These studies suggest that modifications in CaMKII expression may mediate these analgesic effects .

Propriétés

Numéro CAS

1346600-67-6

Formule moléculaire

C₉H₁₁D₆NO₂

Poids moléculaire

177.27

Synonymes

1-(Aminomethyl)cyclohexaneacetic Acid-d6;  Neurontin-d6;  GOE-3450-d6; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.